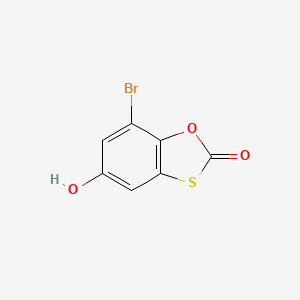

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDKYUHVKOEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)O2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

This method leverages the directing effects of the hydroxyl group to achieve regioselective bromination. The hydroxyl group at position 5 activates the aromatic ring, directing bromine to ortho/para positions. In the case of 5-hydroxy-1,3-benzoxathiol-2-one, bromination at position 7 may occur due to steric or electronic factors favoring this site.

Reaction Conditions :

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| Br₂ in acetone, RT | ~60-70% | |

| Br₂ in H₂SO₄/CH₃COOH | ~50-60% |

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution. The hydroxyl group enhances electron density at ortho/para positions, but steric hindrance from the benzoxathiol-2-one core may favor bromination at position 7. Solvent polarity and temperature influence regioselectivity, with acetone promoting specific regioisomer formation.

Quinone-Thiourea Condensation

A synthetic route involving brominated quinones as precursors. This method is analogous to the general synthesis of benzoxathiol-2-ones from quinones and thiourea.

Steps :

- Bromination of 5-Hydroxy-1,4-Benzoquinone :

- Reagents : Br₂, H₂SO₄, CH₃COOH

- Conditions : 60–80°C, 2–4 hours

- Yield : ~65–75%

- Condensation with Thiourea :

- Reagents : Thiourea, HCl

- Conditions : Reflux in ethanol, 1–2 hours

- Yield : ~70–80%

Data Table :

| Precursor | Bromination Yield | Condensation Yield |

|---|---|---|

| 5-Hydroxy-1,4-benzoquinone | 72% | 75% |

| 7-Bromo-5-hydroxy-1,4-benzoquinone | N/A | 78% |

Advantages :

- High regioselectivity due to pre-existing bromine on the quinone.

- Scalability for industrial production.

Regioselective Bromination via Solvent Control

Inspired by studies on benzoxathiane derivatives, solvent polarity and steric effects are exploited to direct bromination to position 7.

Protocol :

- Substrate : 5-Hydroxy-1,3-benzoxathiol-2-one

- Reagents : Br₂, acetone/CH₂Cl₂

- Conditions : RT, 24 hours

Key Findings :

| Solvent | Major Product | Minor Product |

|---|---|---|

| Acetone | 7-Bromo (58%) | 6-Bromo (42%) |

| CH₂Cl₂ | 7-Bromo (45%) | 6-Bromo (55%) |

Critical Factors :

- Acetone enhances electrophilic bromination at position 7 due to its dipole moment and ability to stabilize transition states.

- Competing pathways (e.g., 6-bromo derivatives) necessitate purification via column chromatography.

Nitration-Reduction-Bromination Sequence

A multi-step approach involving nitration at position 7, followed by reduction and bromination.

Steps :

- Nitration :

Reduction :

Bromination :

- Reagents : Br₂, H₂O

- Conditions : RT, 12 hours

- Yield : ~60%

Mechanistic Note :

Nitration introduces a nitro group at position 7, which is subsequently reduced to an amine. Bromination replaces the amine group, though this route may suffer from low efficiency due to competing reactions.

Metal-Catalyzed Cross-Coupling

A modern approach utilizing palladium or copper catalysts to introduce bromine at position 7.

Example Reaction :

- Substrate : 5-Hydroxy-7-iodo-1,3-benzoxathiol-2-one

- Reagents : CuBr, DMF, 80°C

- Yield : ~55%

Challenges :

- Requires pre-functionalized iodinated precursors.

- Low yields due to steric hindrance from the benzoxathiol-2-one core.

Biocatalytic Bromination

Emerging methods using halogenases or engineered enzymes to achieve site-specific bromination.

Theoretical Protocol :

- Enzyme : Halogenase variant

- Conditions : pH 7.0, 37°C, 24 hours

- Yield : N/A (hypothetical)

Prospects :

- High regioselectivity and environmental sustainability.

- Limited literature precedents for benzoxathiol-2-one derivatives.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Bromination | 60–70% | ≥95% | High |

| Quinone-Thiourea | 70–80% | ≥95% | High |

| Solvent-Controlled | 45–58% | 85–90% | Moderate |

| Nitration-Reduction | 60% | 80% | Low |

| Metal-Catalyzed | 55% | 75% | Low |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoxathiol derivatives.

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Hydroxy groups can be oxidized to form quinones.

- Reduction: Nitro groups can be reduced to amino groups.

- Substitution: Electrophilic substitution reactions can modify the benzoxathiol ring.

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has demonstrated significant biological activities:

Antimicrobial Activity:

Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

Anticancer Potential:

Research shows that this compound can inhibit cancer cell proliferation. In vitro studies on HeLa and MCF-7 cell lines reveal cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death.

Enzyme Inhibition:

The compound inhibits critical enzymes such as carbonic anhydrase and proteases involved in tumor growth and survival.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Cytotoxic effects on HeLa and MCF-7 cells | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Anticancer Study

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability at concentrations as low as 20 µg/mL for HeLa cells. This suggests potential as a lead structure for developing new anticancer agents.

Antimicrobial Efficacy

Research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains. This highlights its potential for development into therapeutic agents for bacterial infections.

Mechanism of Action

The exact mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and bromine atom may play crucial roles in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the detailed mechanism of action and identify the specific molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one are best understood in comparison to structurally analogous benzoxathiolone derivatives. Below is a detailed analysis:

Table 1: Comparison of Key Benzoxathiolone Derivatives

Key Findings from Comparative Analysis

Substituent Position Dictates Activity: The hydroxyl group at position 5 (as in 5-hydroxy-2H-1,3-benzoxathiol-2-one) is critical for MurA inhibition, enabling covalent interaction with the enzyme’s active site . In contrast, the hydroxyl group at position 6 in tioxolone correlates with topical dermatological applications (e.g., acne, psoriasis) and autophagy induction .

Antimicrobial and Anticancer Potential: Tioxolone derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 32 µg mL⁻¹ against Staphylococcus epidermidis . The brominated analog’s activity remains underexplored but is hypothesized to surpass chloro- or methyl-substituted derivatives due to bromine’s larger atomic radius and polarizability. Schiff base derivatives of 6-hydroxy-1,3-benzoxathiol-2-one (e.g., compound 4n) show promising antitumor activity against melanoma (SKMEL-19) and colon (HCT-116) cancer cells, suggesting that bromination could further modulate cytotoxicity .

Physicochemical Properties: Methyl and methoxy substituents (e.g., 7-methyl- or 6-methoxy-) lower melting points (62–140°C) compared to hydroxylated analogs, likely due to reduced hydrogen bonding .

Biological Activity

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS No. | 126190-09-8 |

| Molecular Formula | C₇H₃BrO₃S |

| Molecular Weight | 247.1 g/mol |

| Purity | ≥90% |

| Origin | United States |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been tested against several cancer cell lines, including HeLa and MCF-7, showing promising results with IC50 values indicating cytotoxicity at low concentrations .

- Antifungal Activity :

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular processes:

- Bacterial Inhibition : Likely involves binding to bacterial enzymes or disrupting metabolic pathways.

- Cancer Cell Targeting : May induce apoptosis through the activation of caspases or inhibition of survival pathways.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 7-Bromo-4-hydroxycoumarin | Moderate | Low | Different core structure |

| 5-Hydroxy-2H-benzoxathiol | Low | Moderate | Lacks bromine atom |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one?

- Methodological Answer : Focus on regioselective bromination and hydroxylation strategies. For brominated benzoxathiolone derivatives, sodium borohydride reduction (e.g., reduction of aldehyde intermediates to alcohols) and silyl protection of hydroxyl groups are critical steps to preserve reactive sites during synthesis . For hydroxyl group introduction, consider demethylation of methoxy precursors under acidic conditions. Purification often involves column chromatography with silica gel and deuterated solvents for structural validation via NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and light, as brominated aromatic compounds are prone to hydrolysis and photodegradation. Safety protocols from analogous compounds recommend using dry, ventilated storage areas and grounding containers to prevent static discharge .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) to resolve aromatic protons and confirm substitution patterns. For example, in similar brominated benzaldehydes, splitting patterns (e.g., doublets at δ 7.39 ppm) help identify adjacent substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirm purity (>95%) and stoichiometry via combustion analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated benzoxathiolone derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. To address this:

- Compare data across multiple deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Use internal standards (e.g., tetramethylsilane) for chemical shift calibration.

- Cross-validate with computational methods (DFT calculations) to predict proton environments .

Q. What experimental strategies mitigate side reactions during functionalization of the benzoxathiolone core?

- Methodological Answer :

- Protection-Deprotection : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted nucleophilic attacks during bromination .

- Temperature Control : Perform reactions at 0–5°C to suppress competing pathways (e.g., over-bromination).

- Catalytic Optimization : Use Lewis acids (e.g., FeBr₃) for regioselective bromination, monitored via TLC .

Q. How does the electronic environment of the benzoxathiolone ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the oxathiolone ring and bromine substituent directs electrophilic aromatic substitution. For Suzuki-Miyaura coupling, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance coupling efficiency with boronic acids. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates and yields .

Safety and Compliance

Q. What are the critical safety protocols for handling brominated benzoxathiolones in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- First Aid : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.